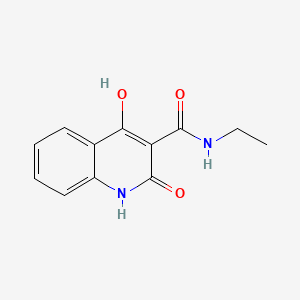

N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-13-11(16)9-10(15)7-5-3-4-6-8(7)14-12(9)17/h3-6H,2H2,1H3,(H,13,16)(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDZAQUMTHQJCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155863 | |

| Record name | 3-Quinolinecarboxamide, 1,2-dihydro-N-ethyl-4-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128366-02-9 | |

| Record name | 3-Quinolinecarboxamide, 1,2-dihydro-N-ethyl-4-hydroxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128366029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Quinolinecarboxamide, 1,2-dihydro-N-ethyl-4-hydroxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-component reactions. One common method is the Ugi-type multicomponent condensation, which includes the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with aldehyde derivatives, amine derivatives, and isocyanides . This reaction is efficient and leads to the formation of heterocyclic enamines.

Industrial Production Methods

Industrial production of this compound may involve the acylation of commercially available anthranilate derivatives followed by heterocyclization under base-catalyzed ester condensation . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-diones.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-hydroxy position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a quinoline derivative featuring a quinoline ring, a carboxamide functional group, and a hydroxyl group at the 4-position. The ethyl group at the nitrogen atom enhances its solubility and biological activity. It has garnered attention for its potential pharmacological properties, especially as an antibacterial agent.

Synthesis

The synthesis of N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves multiple steps that allow for the introduction of various substituents on the quinoline ring, which facilitates the development of derivatives with enhanced biological properties.

Applications

N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide and its derivatives have potential applications in several fields.

- Antibacterial Agents N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide demonstrates significant biological activity, particularly as an antibacterial agent. Studies show it exhibits potent inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action is primarily attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Preliminary studies suggest it possesses low toxicity towards human cell lines, indicating a favorable safety profile for potential therapeutic applications.

- ** interaction with bacterial DNA gyrase** Interaction studies have shown that N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide interacts specifically with bacterial DNA gyrase, inhibiting its activity. This interaction is critical for understanding its mechanism as an antibacterial agent. Furthermore, studies on its interaction with human cell lines indicate low cytotoxicity, suggesting that it may selectively target bacterial cells while sparing human cells.

- ** Anti-HIV-1 and antibacterial activities** The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is one of the quinoline derivatives with HIV IN inhibitory and antibacterial activities . A series of novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives with anti-HIV-1 and antibacterial activities were designed and synthesized . The results revealed moderate antibacterial activity of the synthesized compounds .

Structural Analogues

Several compounds share structural similarities with N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | Chlorine substitution and additional hydroxyl group | Antibacterial activity against MRSA |

| N-thiadiazole derivatives | Presence of thiadiazole ring | Broad-spectrum antibacterial properties |

| 4-hydroxyquinolone derivatives | Varying substituents on the quinolone ring | Antitubercular activity |

| Quinoline-3-carboxamides and their analogues | antimalarial and antibacterial activity |

Mechanism of Action

The mechanism of action of N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Impact of Substituents on Physicochemical Properties

- Lipophilicity : Iodine () and chlorine () substituents increase logP values, enhancing blood-brain barrier penetration but reducing aqueous solubility.

- Hydrogen bonding: The 4-hydroxy group forms intramolecular H-bonds (e.g., with methoxy groups in ), stabilizing the planar quinoline ring and influencing target binding .

- Polymorphism: Analogous compounds like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide exhibit α- and β-polymorphs with differing analgesic activities (e.g., β-form showed 30% higher efficacy in mice) .

Pharmacological Efficacy

- Enzyme Inhibition : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) demonstrate stronger inhibition of lipoxygenase (LOX) and anti-proliferative activity (GI₅₀ = 0.15–1.4 μM in cancer cell lines) .

- Antimicrobial Activity : Ethyl and pentyl chains improve membrane disruption in Gram-negative bacteria, while iodophenyl variants target DNA gyrase in resistant strains .

- Analgesic Activity : Polymorphic forms and substituent positioning (e.g., methoxy vs. hydroxy) modulate COX-2 inhibition and pain response .

Research Findings and Implications

- Structure-Activity Relationships (SAR) :

- Alkyl Chain Length : Longer chains (e.g., pentyl in ) enhance lipid solubility but may reduce oral bioavailability.

- Aryl Substitutions : Halogenated phenyl groups (Cl, I) improve target binding via hydrophobic interactions, while methoxy groups alter electronic profiles .

- Clinical Potential: Derivatives like tasquinimod (), a trifluoromethyl-substituted analog, show 30-fold higher anti-angiogenic potency than predecessors and are in Phase III trials for prostate cancer .

Biological Activity

N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its promising biological activities, particularly as an antibacterial agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide features a quinoline ring, a carboxamide functional group, and a hydroxyl group at the 4-position. The presence of an ethyl group at the nitrogen atom enhances its solubility and biological activity. Its molecular formula is CHNO.

The primary mechanism through which N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exerts its antibacterial effects is by inhibiting DNA gyrase , an essential enzyme for bacterial DNA replication. This inhibition disrupts the supercoiling of DNA, which is critical for bacterial growth and division. Studies have shown that this compound exhibits potent inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL .

Antibacterial Activity

N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has demonstrated significant antibacterial activity against a range of pathogens. Below is a summary of its antibacterial efficacy:

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus (MRSA) | 4 - 8 | Highly effective against resistant strains |

| Escherichia coli | >32 | Moderate resistance observed |

| Bacillus cereus | 16 | Sensitive strain |

| Pseudomonas aeruginosa | >64 | Low efficacy |

The compound's low cytotoxicity towards human cell lines indicates a favorable safety profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can be influenced by structural modifications. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-chloro-N-ethyl-4-hydroxy-N-(4-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | Chlorine substitution and additional hydroxyl group | Enhanced antibacterial activity against MRSA |

| N-thiadiazole derivatives | Presence of thiadiazole ring | Broad-spectrum antibacterial properties |

| 4-hydroxyquinolone derivatives | Varying substituents on the quinolone ring | Antitubercular activity |

These modifications can enhance solubility and bioactivity while maintaining low toxicity levels compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of various derivatives based on the quinoline scaffold. For example:

- Synthesis and Evaluation : A study synthesized several derivatives of N-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline and evaluated their antibacterial activities. The results indicated that modifications at the nitrogen atom significantly influenced the potency against MRSA .

- In Vivo Studies : In vivo studies demonstrated that certain derivatives exhibited not only in vitro antibacterial activity but also effectiveness in animal models infected with resistant bacterial strains .

- Metabolic Stability : Research highlighted that some derivatives showed metabolic stability with half-lives exceeding 372 minutes in plasma, suggesting potential for therapeutic use .

Q & A

Q. How can high-throughput screening (HTS) optimize lead compounds for preclinical development?

- Methodological Answer : Implement HTS with:

- Assay platforms : Fluorescence polarization for binding affinity (IC₅₀) and impedance-based cytotoxicity.

- Libraries : Test 1,000+ analogs with diversified substituents (e.g., halogenated benzyl groups).

- ADME-Tox profiling : Use Caco-2 cells for permeability and cytochrome P450 inhibition assays. Prioritize candidates with >50% oral bioavailability and <10% inhibition of CYP3A4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.